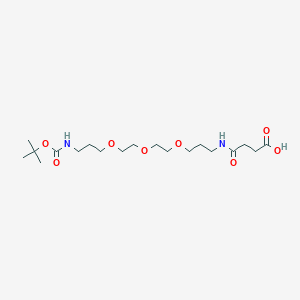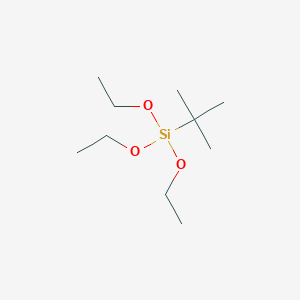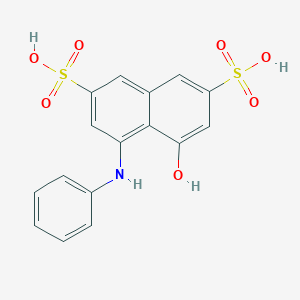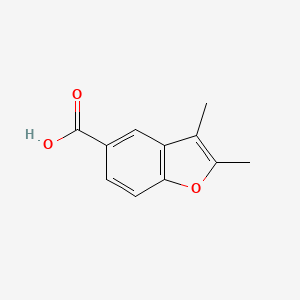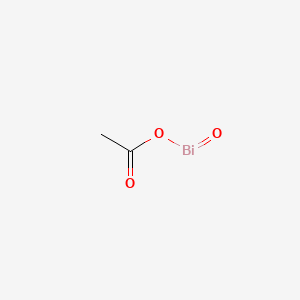
Bismuth subacetate
Descripción general
Descripción
Bismuth subacetate is a chemical compound with the formula Bi(C₂H₃O₂)₃. It is a white or slightly yellowish powder that is insoluble in water but soluble in acids. This compound is commonly used in various medicinal and industrial applications due to its unique properties, including its low toxicity and antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth subacetate can be synthesized through the reaction of bismuth nitrate with acetic acid. The reaction typically involves dissolving bismuth nitrate in acetic acid and then precipitating this compound by adding water. The reaction conditions, such as temperature and concentration of reactants, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting bismuth metal with acetic acid in the presence of an oxidizing agent. This method ensures a high yield and purity of the compound, making it suitable for large-scale production. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Bismuth subacetate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form bismuth oxide.
Reduction: this compound can be reduced to elemental bismuth using reducing agents such as hydrogen or carbon monoxide.
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form different bismuth salts.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Strong acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Bismuth oxide (Bi₂O₃).
Reduction: Elemental bismuth (Bi).
Substitution: Various bismuth salts depending on the acid used.
Aplicaciones Científicas De Investigación
Bismuth subacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to enhance contrast.
Medicine: Utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and gastritis, due to its antimicrobial properties.
Industry: Applied in the production of pigments, cosmetics, and other bismuth-based compounds.
Mecanismo De Acción
The mechanism of action of bismuth subacetate involves several pathways:
Antimicrobial Activity: this compound disrupts the cell walls of bacteria, leading to cell lysis and death. It also inhibits the activity of bacterial enzymes, further preventing their growth.
Gastrointestinal Protection: In the treatment of gastrointestinal disorders, this compound forms a protective layer on the mucosal lining, preventing damage from stomach acids and promoting healing.
Comparación Con Compuestos Similares
Bismuth subacetate is unique compared to other bismuth compounds due to its specific chemical structure and properties. Similar compounds include:
Bismuth subnitrate: Used in similar medicinal applications but has different solubility and reactivity properties.
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal relief, with a different mechanism of action.
Bismuth oxychloride: Used in cosmetics and pigments, with distinct physical and chemical properties.
This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
IUPAC Name |
oxobismuthanyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIMLDPFZAUNX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199407 | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5142-76-7 | |
| Record name | Oxobismuthinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5142-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth subacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyoxobismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)




